molecular formula C24H34O3 B137809 Estradiol 17-Hexanoate CAS No. 71764-18-6

Estradiol 17-Hexanoate

Cat. No. B137809
CAS RN: 71764-18-6
M. Wt: 370.5 g/mol
InChI Key: GHLGEOXVTQTIBD-NTYLBUJVSA-N
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Description

Estradiol 17-Hexanoate is a derivative of the principal human estrogen, 17 beta-estradiol, which plays a crucial role in various physiological processes. It is known for its potent stimulatory effect on certain endocrine-dependent forms of breast cancer. The enzyme 17 beta-hydroxysteroid dehydrogenase (17 beta-HSD) is responsible for the biosynthesis of 17 beta-estradiol from estrone, making it a significant target for designing inhibitors to control estrogen production and tumor growth .

Synthesis Analysis

The synthesis of estradiol derivatives has been explored to understand their interaction with estrogen receptors and their potential as inhibitors of 17 beta-HSD. For instance, 17 alpha-(carboranylalkyl)estradiols were synthesized using cross-metathesis reactions and tested for their activity on estrogen receptors, showing a preference for ER alpha . Additionally, C6-(N,N-butyl-methyl-heptanamide) derivatives of estrone and estradiol were synthesized and evaluated for their inhibitory effects on type 1 17 beta-HSD, revealing that the orientation and specific functional groups significantly influence their inhibitory potency and estrogenic activity .

Molecular Structure Analysis

The molecular structure of human estrogenic 17 beta-HSD has been determined using X-ray crystallographic techniques, revealing a fold characteristic of short-chain dehydrogenases. The active site of the enzyme contains a conserved Tyr-X-X-X-Lys sequence and a serine residue. The structure also includes unique alpha-helices and a helix-turn-helix motif, which are not observed in other short-chain dehydrogenase structures. These helices may influence substrate specificity and the enzyme's association with membranes . Furthermore, the complex structure of 17 beta-HSD with estradiol and NADP+ has been elucidated, identifying two principal targets for inhibitor design and providing insights into the catalytic mechanism .

Chemical Reactions Analysis

The interaction of estradiol with its receptors can induce various biochemical reactions. For example, 17 beta-estradiol has been shown to induce the synthesis of uterine hexokinase in ovariectomized rats, a process that is dependent on the dose of the hormone and involves the acceleration of certain RNA species synthesis . Additionally, 17 beta-estradiol can activate estrogen receptors and cyclic GMP-dependent thioredoxin expression, which plays a role in neuroprotection and may improve cognition in Alzheimer's patients .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol and its derivatives are closely related to their biological functions and interactions with enzymes and receptors. The hydrogen bonding and hydrophobic interactions between estradiol and the enzyme 17 beta-HSD are critical for the enzyme's activity and the regulation of intracellular estradiol concentration. The orientation of the substrates and the presence of specific functional groups are paramount for the design of effective inhibitors . The synthesis and evaluation of estradiol derivatives have provided valuable information on how modifications to the estradiol molecule can alter its inhibitory potency and estrogenic activity, which is essential for developing therapeutic agents .

Scientific Research Applications

Detection in Food Matrices

Estradiol, including compounds like Estradiol 17-Hexanoate, poses a global issue due to its strong estrogenic effect when entering organisms, potentially harming the endocrine system. The development of rapid, sensitive, and selective methods for detecting estradiol in food matrices is crucial for food safety and human health. Technologies such as high-performance liquid chromatography and fluorescence have been applied to detect estradiol, highlighting the importance of monitoring these compounds to mitigate potential risks (Hongbin Pu et al., 2019).

Neuroprotective Effects

Estradiol, particularly 17-beta-estradiol, protects the brain from ischemic injury, acting as an immunomodulator and influencing the immune response to ischemic stroke. This suggests potential applications in treating stroke and other inflammatory diseases by leveraging estradiol's immunomodulatory actions (A. Petrone et al., 2014).

Cognitive Function and Aging

The decline in estradiol levels post-menopause is linked with cognitive aging and Alzheimer's disease (AD), indicating estradiol plays a critical role in neurobiology and aging. Understanding the neuroprotective effects of 17β-estradiol may offer insights into cognitive aging and AD risk, especially among women, suggesting the need for hormone treatment research focused on neurology and women’s health (Steven Jett et al., 2022).

Environmental Impact

Estrogens, including Estradiol 17-Hexanoate, are considered endocrine-disrupting compounds with significant environmental impact, particularly in aquatic ecosystems. Their presence in surface waters can adversely affect the reproductive biology of aquatic species. Research into the mechanisms of estrogen action and its degradation, sorption, and transport is vital to address the environmental risks associated with these compounds (Karolina Czarny et al., 2017).

Metabolic Syndrome and Menopause

Estradiol-17 beta is linked with metabolic risk factors for coronary heart disease, with the menopause transition leading to adverse metabolic changes. Identifying a distinct menopausal metabolic syndrome originating from estrogen deficiency could help understand the increased risk of coronary heart disease in postmenopausal women and guide estrogen replacement therapy (C. Spencer et al., 1997).

Future Directions

Future research could investigate the role of estradiol and its derivatives in tissue rejuvenation and cancer-related physiology . Additionally, the role of these compounds in the regulation of luteal steroidogenesis, morphology, and proliferation could be explored .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLGEOXVTQTIBD-NTYLBUJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562642
Record name (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 17-Hexanoate

CAS RN

71764-18-6
Record name (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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